3-(5-Bromo-4-methyl-thiazol-2-yl)-1-isopropyl-piperidine
Overview
Description
3-(5-Bromo-4-methyl-thiazol-2-yl)-1-isopropyl-piperidine is an organic compound that features a thiazole ring substituted with a bromine atom and a methyl group, connected to a piperidine ring with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-4-methyl-thiazol-2-yl)-1-isopropyl-piperidine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-4-methylthiazole with appropriate reagents under controlled conditions.
Substitution Reaction: The bromine atom on the thiazole ring can be substituted with an isopropyl-piperidine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-4-methyl-thiazol-2-yl)-1-isopropyl-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
3-(5-Bromo-4-methyl-thiazol-2-yl)-1-isopropyl-piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be employed in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-4-methyl-thiazol-2-yl)-1-isopropyl-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4-methylthiazole: This compound shares the thiazole ring structure but lacks the piperidine and isopropyl groups.
5-Bromo-4-methylthiazol-2-amine: Similar to the above compound, it has a thiazole ring with a bromine and methyl group but differs in the substituents attached to the ring.
Uniqueness
3-(5-Bromo-4-methyl-thiazol-2-yl)-1-isopropyl-piperidine is unique due to the presence of both the thiazole and piperidine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-4-methyl-2-(1-propan-2-ylpiperidin-3-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2S/c1-8(2)15-6-4-5-10(7-15)12-14-9(3)11(13)16-12/h8,10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFMEULNCOIKMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN(C2)C(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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